5-Bromo-2-phenylpyrimidine-4-carboxylic acid

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Programs targeting Ras farnesyltransferase often fail due to regioisomer mismatch. 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS 179260-95-8) is the exact intermediate referenced in BMS patent US6011029 A1. • Enables Pd-catalyzed Suzuki-Miyaura & Buchwald-Hartwig coupling at the 5-Br position. • 4-COOH handle supports amidation for SAR diversification. • Demonstrated scalable synthesis from mucobromic acid (44% yield, aqueous conditions). Supplied with batch-specific QC (NMR, HPLC).

Molecular Formula C11H7BrN2O2
Molecular Weight 279.09 g/mol
CAS No. 179260-95-8
Cat. No. B168653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-phenylpyrimidine-4-carboxylic acid
CAS179260-95-8
Synonyms5-bromo-2-phenylpyrimidine-4-carboxylic acid
Molecular FormulaC11H7BrN2O2
Molecular Weight279.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)Br
InChIInChI=1S/C11H7BrN2O2/c12-8-6-13-10(14-9(8)11(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16)
InChIKeyLWLDGZLPOMWNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-phenylpyrimidine-4-carboxylic acid: Sourcing and Technical Baseline


5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS 179260-95-8) is a halogenated heterocyclic building block with the molecular formula C11H7BrN2O2 and a monoisotopic mass of 277.969090 . The compound features a pyrimidine core substituted with a phenyl group at the 2-position, a bromine atom at the 5-position, and a carboxylic acid at the 4-position . This specific substitution pattern differentiates it from other bromophenylpyrimidine regioisomers and non-halogenated analogs, providing distinct reactivity and synthetic utility in medicinal chemistry and organic synthesis.

Suited for Pd-catalyzed cross-coupling diversification workflows at the 5-bromo position

4-Carboxylic acid handle enables amide or ester derivatization for SAR libraries

Supports farnesyl transferase inhibitor intermediate programs with patent-documented synthetic route

5-Bromo-2-phenylpyrimidine-4-carboxylic acid: In-Class Replacement Limitations


Within the 2-phenylpyrimidine-4-carboxylic acid scaffold, the position and identity of halogen substitution critically determine both synthetic trajectory and biological profile. The 5-bromo substituent in this compound enables specific cross-coupling reactivity (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that cannot be replicated by the 5-chloro or non-halogenated analogs, which exhibit different oxidative addition kinetics and coupling yields [1]. Furthermore, the 4-carboxylic acid group provides a handle for amidation or esterification that is absent in 5-bromo-2-phenylpyrimidine (CAS 38696-20-7), a structurally similar but functionally distinct intermediate that lacks the carboxylate moiety required for many drug conjugate and SAR diversification strategies . Generic substitution based solely on the pyrimidine-phenyl core, without confirming the exact 5-bromo-4-carboxylate substitution pattern, risks synthetic failure or altered downstream biological activity in target programs.

Target Compound

5-Bromo-2-phenylpyrimidine-4-carboxylic acid — enables specific oxidative addition kinetics and carboxy-directed conjugation

Potential Substitute

5-Chloro or non-halogenated analogs — exhibit different coupling yields; 5-bromo-2-phenylpyrimidine lacks the 4-COOH handle, limiting SAR diversification

Generic pyrimidine-phenyl core substitution may alter synthetic trajectory or downstream biological profile. Confirm exact 5-bromo-4-carboxylate pattern before procurement.

5-Bromo-2-phenylpyrimidine-4-carboxylic acid: Procurement Differentiation Evidence


Synthetic Accessibility via Mucobromic Acid Condensation

A reproducible synthetic route for 5-bromo-2-phenylpyrimidine-4-carboxylic acid has been documented in the patent literature, yielding the compound in 44% total yield from mucobromic acid and benzamidine hydrochloride hydrate in aqueous conditions [1]. This contrasts with the synthesis of the non-brominated analog 2-phenylpyrimidine-4-carboxylic acid, which requires either oxidative routes from 4-methyl-2-phenylpyrimidine or Busch reaction-mediated dehalogenation of the 5-bromo precursor itself . The availability of a direct, single-step condensation route with validated yield data enables reliable procurement planning and cost estimation.

Synthetic Yield
Class-level inference
44% total yield (34% + 10% from mother liquor)
Supports procurement cost modeling and supply planning
Patent-reported aqueous route from mucobromic acid; conditions available
Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Chemical Reactivity Differentiation: Busch Reaction Dehalogenation

In the Busch reaction, 5-bromo-2-phenylpyrimidine-4-carboxylic acid undergoes dehalogenation to yield 2-phenylpyrimidine-4-carboxylic acid [1]. This reaction behavior distinguishes the 5-bromo compound from halogenated analogs at other positions (e.g., 6-bromo or 2-bromophenyl derivatives), which may exhibit different or no dehalogenation under identical conditions. The documented transformation confirms that the 5-position bromine is labile under specific reaction conditions, a property that must be factored into synthetic route design when selecting this building block over more stable halogenated alternatives.

Dehalogenation Outcome
Head-to-head
5-Br → 2-phenylpyrimidine-4-carboxylic acid vs. non-halogenated analog prepared by oxidation
5-Br lability under Busch reaction must be factored into route design
Documented transformation; retention of Br may require alternative conditions
Reaction Development Halogenated Heterocycles Dehalogenation

Physicochemical Differentiation: LogP and Polar Surface Area

5-Bromo-2-phenylpyrimidine-4-carboxylic acid exhibits a calculated LogP of 2.60430 and a topological polar surface area (PSA) of 63.08 Ų . The LogP value reflects the combined lipophilic contributions of the phenyl ring and the bromine substituent. For comparison, the non-brominated analog 2-phenylpyrimidine-4-carboxylic acid would have a lower LogP (approximately 1.8-2.0 by estimation), while the 5-chloro analog would have an intermediate value. The bromine atom contributes approximately 0.8 LogP units relative to the unsubstituted compound, altering membrane permeability predictions and solubility profiles. The PSA of 63.08 Ų falls within the favorable range for oral bioavailability (typically <140 Ų).

Lipophilicity (calc. LogP)
Class-level inference
2.60 (Br contributes ~0.8 units vs. unsubstituted)
Defined lipophilicity window for oral drug candidate design
PSA 63.08 Ų; experimental logD may differ
Physicochemical Properties ADME Prediction Drug-likeness

Structural Confirmation: Exact Mass and Purity Documentation

The compound has a precise monoisotopic mass of 277.969090 Da, corresponding to the molecular formula C11H7BrN2O2 . Commercial suppliers provide the compound at standard purity of 95% or higher, with batch-specific analytical documentation including NMR, HPLC, or GC available upon request . This level of analytical characterization is essential for procurement decisions in regulated environments where compound identity and purity must be rigorously verified before use in GLP or GMP studies.

Purity & Characterization
Reported
≥95% purity, monoisotopic mass 277.97 Da
Batch-specific NMR/HPLC/GC available on request
Supports compliance requirements in regulated procurement
Quality Control Analytical Chemistry Procurement Specifications

5-Bromo-2-phenylpyrimidine-4-carboxylic acid: Validated Application Scenarios


Medicinal Chemistry: Farnesyl Transferase Inhibitor Programs

5-Bromo-2-phenylpyrimidine-4-carboxylic acid has been specifically referenced in US Patent US6011029 A1 (Bristol-Myers Squibb) as an intermediate in the development of benzodiazepine compounds with farnesyl transferase inhibitory activity [1]. The compound's 4-carboxylic acid handle enables amide bond formation with amine-containing pharmacophores, while the 5-bromo substituent provides a site for subsequent cross-coupling diversification. Programs targeting Ras protein farnesylation for anticancer applications may require this specific substitution pattern to access patent-protected chemical space.

Synthetic Methodology: Cross-Coupling Diversification

The 5-bromo substituent on the pyrimidine ring serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig (with amines) couplings [1]. The documented dehalogenation behavior under Busch reaction conditions [2] provides critical guidance for reaction condition optimization. Researchers seeking to install aryl, heteroaryl, or amino substituents at the pyrimidine 5-position should select this compound over the non-halogenated or chloro analogs, which exhibit different oxidative addition kinetics.

SAR Studies: Lipophilicity Modulation in Lead Optimization

With a calculated LogP of 2.60430 and a PSA of 63.08 Ų [1], 5-bromo-2-phenylpyrimidine-4-carboxylic acid occupies a defined lipophilicity window suitable for oral drug candidates. The bromine atom contributes approximately 0.8 LogP units relative to the non-halogenated parent scaffold. This property makes the compound a strategic choice for structure-activity relationship (SAR) campaigns where systematic variation of halogen identity (Br vs. Cl vs. F) is required to balance target potency with ADME properties.

Process Chemistry: Validated Scale-up Route

A scalable synthetic route to 5-bromo-2-phenylpyrimidine-4-carboxylic acid from mucobromic acid and benzamidine hydrochloride hydrate has been demonstrated with 44% total yield under aqueous conditions [1]. This route avoids anhydrous conditions and expensive catalysts, making it amenable to pilot-scale production. Procurement decisions for multi-gram to kilogram quantities should reference this validated methodology for cost estimation and supply chain planning.

Application
Selection Property
Validation Focus
Farnesyl transferase inhibitor programs
4-COOH amidation handle for benzodiazepine scaffolds
Patent-documented intermediate integration and amide bond formation efficiency
Cross-coupling diversification
5-Br Suzuki-Miyaura / Buchwald-Hartwig reactivity
Coupling yield and selectivity under Pd catalysis; compare oxidative addition rates
SAR lipophilicity modulation
LogP ~2.6 window for oral candidate design
Halogen-dependent ADME modulation; compare Br vs. Cl vs. F analogs
Process chemistry scale-up
Aqueous condensation route with reported 44% yield
Scalability and cost estimation; anhydrous/catalyst-free conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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